molecular formula C3H6N6O5 B1212304 1,3-Dinitro-5-nitroso-1,3,5-triazinane CAS No. 5755-27-1

1,3-Dinitro-5-nitroso-1,3,5-triazinane

Cat. No. B1212304
CAS RN: 5755-27-1
M. Wt: 206.12 g/mol
InChI Key: LOSVOOKTCVILPF-UHFFFAOYSA-N
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Description

1,3-dinitro-5-nitroso-1,3,5-triazinane is a member of 1,3,5-triazinanes, a N-nitro compound and a nitrosamine.

Scientific Research Applications

Thermal Reactivity Studies

Research has explored the thermal reactivity of compounds including 1,3-dinitro-5-nitroso-1,3,5-triazinane, revealing high reactivity in mixtures with ammonium nitrate. These findings are significant for understanding the stability and reactivity of such compounds under varying thermal conditions (Zeman et al., 2005).

Biodegradation and Environmental Impact

Studies have investigated the biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazinane (RDX), which is structurally related to 1,3-dinitro-5-nitroso-1,3,5-triazinane. These studies focus on the degradation pathways and environmental fate of these compounds, providing insights into the ecological impact of such chemicals (Hawari et al., 2000).

Degradation using Nanoparticles

Research has been conducted on the degradation of RDX using zerovalent iron nanoparticles. This study is relevant for understanding how similar compounds like 1,3-dinitro-5-nitroso-1,3,5-triazinane might be effectively broken down using advanced nanotechnological methods (Naja et al., 2008).

Microbial Degradation and Toxicity

A thorough review of the microbial degradation and toxicity of RDX, a compound closely related to 1,3-dinitro-5-nitroso-1,3,5-triazinane, offers insights into the potential environmental and health risks associated with these types of compounds (Khan et al., 2012).

Nitrosative Cleavage Studies

Research into the nitrosative cleavage of related compounds provides an understanding of the chemical reactions and stability of nitro- and nitroso-compounds under specific conditions, which is crucial for handling and application in various scientific contexts (Bonner et al., 1974).

Adsorption and Environmental Remediation

Studies on the adsorption of RDX and its metabolites onto activated carbon shed light on potential methods for removing such compounds from contaminated environments, which is relevant for environmental cleanup efforts involving 1,3-dinitro-5-nitroso-1,3,5-triazinane (Morley & Fatemi, 2010).

properties

CAS RN

5755-27-1

Product Name

1,3-Dinitro-5-nitroso-1,3,5-triazinane

Molecular Formula

C3H6N6O5

Molecular Weight

206.12 g/mol

IUPAC Name

1,3-dinitro-5-nitroso-1,3,5-triazinane

InChI

InChI=1S/C3H6N6O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3H2

InChI Key

LOSVOOKTCVILPF-UHFFFAOYSA-N

SMILES

C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])N=O

Canonical SMILES

C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])N=O

synonyms

DNX compound
hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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